

Rhodium triiodide in the synthesis of fine chemicals and pharmaceuticals

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Compound of Interest

Compound Name: Rhodium triiodide

Cat. No.: B070022

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Application Notes: Rhodium Triiodide in Catalysis

Introduction

Rhodium triiodide (RhI_3) is an inorganic compound appearing as a black, hygroscopic crystalline powder.[1][2] While insoluble in water, it is soluble in some organic solvents and plays a crucial role as a potent catalyst and catalyst precursor in a variety of industrial and laboratory-scale organic syntheses.[2][3][4] Its primary significance lies in its application in carbonylation reactions, particularly in the large-scale industrial production of acetic acid.[1][5] Furthermore, rhodium(III) iodide is gaining traction in advanced organic synthesis, including C-H activation and carboamination reactions, for the construction of complex fine chemicals and pharmaceutical intermediates.[3]

Key Applications in Synthesis

Rhodium triiodide's catalytic activity is central to several critical transformations in chemical synthesis:

- **Carbonylation Reactions:** RhI_3 is a cornerstone catalyst in processes that introduce a carbonyl group into an organic molecule.[5]
 - **Acetic Acid Synthesis (Monsanto Process):** This is the most significant industrial application. RhI_3 , in conjunction with a promoter like hydroiodic acid (HI), catalyzes the carbonylation of methanol.[1][6] The process is highly efficient, operating at temperatures

of 150–200 °C and pressures of 30–60 atm, achieving selectivity for acetic acid greater than 99%.^[7] The active catalytic species in this process is the anion $\text{cis-}[\text{Rh}(\text{CO})_2\text{I}_2]^-$.^{[6][7]}

- Acetic Anhydride Synthesis: A related process involves the carbonylation of methyl acetate, where rhodium iodides also serve as catalysts.^[7] This reaction is conducted under anhydrous conditions due to the hydrolytic sensitivity of the product.^{[6][7]}
- Ethylene Glycol Synthesis: RhI_3 is also utilized as a catalyst in the synthesis of ethylene glycol, a vital component in antifreeze and polyester production.^{[2][5]}
- C-H Activation and Annulation: Rhodium(III) catalysts, often derived from precursors like RhI_3 , are effective in directing the functionalization of otherwise inert C-H bonds. This strategy allows for the efficient synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals.^{[8][9]}
 - Synthesis of Isoquinolones: Rh(III)-catalyzed [4+2] cycloaddition of benzamides with alkynes or alkenes via C-H activation provides a direct route to various isoquinolone scaffolds.^[10]
 - Indole Synthesis: Polysubstituted indoles, key structural motifs in many bioactive molecules, can be synthesized via RhI_3 -catalyzed intramolecular carboamination of alkynes. This method features low catalyst loading and high yields.
- Hydroformylation: While often employing other rhodium complexes, RhI_3 can serve as a precursor for catalysts used in hydroformylation (the "oxo" process).^{[11][12]} This reaction converts alkenes, carbon monoxide, and hydrogen into aldehydes, which are crucial intermediates for producing alcohols, plasticizers, and solvents.^{[12][13]}

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions catalyzed by **rhodium triiodide** or its derivatives.

Table 1: Methanol Carbonylation for Acetic Acid Production (Monsanto Process)

Parameter	Value	Reference(s)
Catalyst System	Rhodium source (e.g., RhI_3) and iodide promoter (HI)	[6]
Active Catalyst	$\text{cis-}[\text{Rh}(\text{CO})_2\text{I}_2]^-$	[6][7]
Temperature	150–200 °C	[7][14]
Pressure	30–60 atm	[7]
Selectivity to Acetic Acid	> 99%	[7][14]

| Rate-Determining Step | Oxidative addition of methyl iodide to the Rh(I) complex |[7][15] |

Table 2: RhI_3 -Catalyzed Intramolecular Carboamination of Alkynes

Parameter	Value	Reference(s)
Reaction	Synthesis of Polysubstituted Indoles	[16]
Catalyst	Rhodium Triiodide (RhI_3)	[16]
Catalyst Loading	5 mol%	[16]
Temperature	120 °C	[16]
Solvent	Toluene	[16]

| Yield | Up to 98% |[16] |

Experimental Protocols

Protocol 1: General Procedure for Methanol Carbonylation (Monsanto Process)

This protocol describes the fundamental catalytic cycle for the industrial synthesis of acetic acid.

- **Catalyst System Preparation:** The active catalyst, $\text{cis-}[\text{Rh}(\text{CO})_2\text{I}_2]^-$, is formed in situ in the reactor from a rhodium source, such as **rhodium triiodide** (RhI_3) or rhodium(III) chloride (RhCl_3), and an excess of hydroiodic acid (HI) or an iodide salt (e.g., LiI).^{[6][7]} The reaction medium is typically acetic acid containing a finite amount of water.^[17]
- **Reaction Execution:**
 - Methanol (CH_3OH) and a promoter, hydroiodic acid (HI), are fed into the reactor. They react to form methyl iodide (CH_3I) and water.^[6]
 - The reactor is maintained at a temperature of 150–200 °C and a carbon monoxide (CO) pressure of 30–60 atm.^[7]
 - Methyl iodide undergoes oxidative addition to the Rh(I) catalytic species, $\text{cis-}[\text{Rh}(\text{CO})_2\text{I}_2]^-$, forming a hexacoordinate Rh(III) intermediate, $[(\text{CH}_3)\text{Rh}(\text{CO})_2\text{I}_3]^-$.^[7] This step is rate-determining.^{[7][15]}
 - The Rh(III) intermediate undergoes a rapid migratory insertion of the methyl group onto a carbonyl ligand, yielding a pentacoordinate acetyl complex, $[(\text{CH}_3\text{CO})\text{Rh}(\text{CO})\text{I}_3]^-$.^[7]
 - This acetyl complex reacts with another molecule of CO and then undergoes reductive elimination to release acetyl iodide (CH_3COI), regenerating the active Rh(I) catalyst.^[7]
 - Acetyl iodide is subsequently hydrolyzed by water in the reaction mixture to produce the final product, acetic acid (CH_3COOH), and regenerate the HI promoter.^[7]
- **Product Separation:** The product stream is sent to a flash tank and then through a series of distillation columns to separate pure acetic acid from the catalyst solution (which is recycled), water, and any by-products.^{[17][18]}

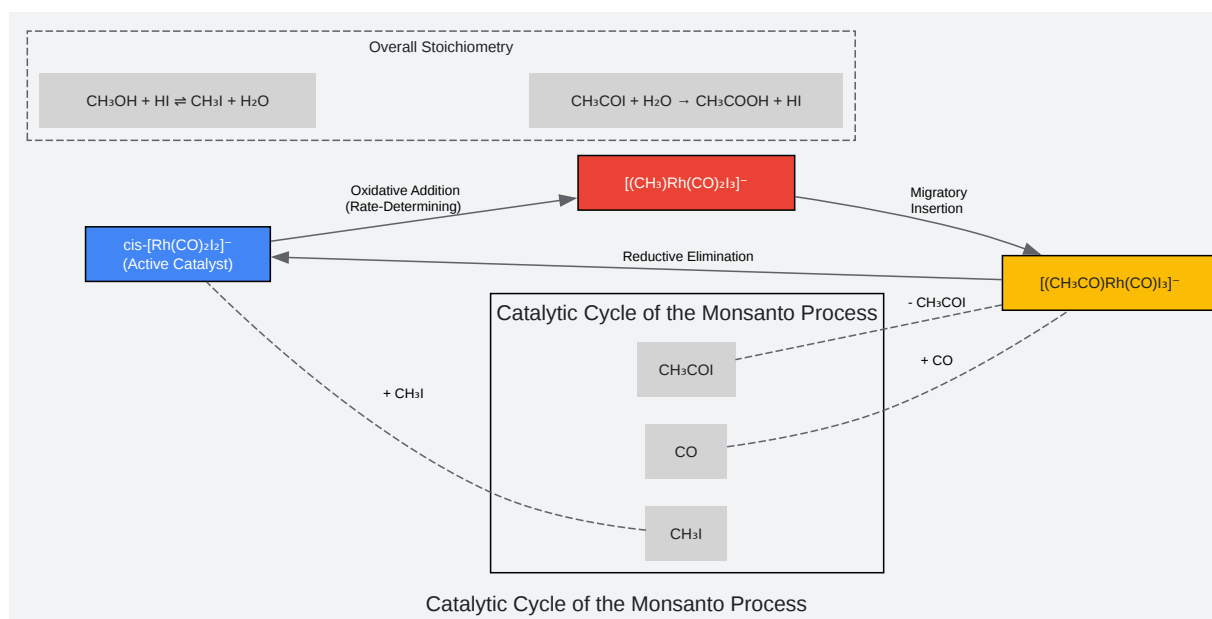
Protocol 2: RhI_3 -Catalyzed Synthesis of 1-Methyl-3-(2-methylprop-2-en-1-yl)-2-phenyl-1H-indole

This protocol is adapted from a reported procedure for the intramolecular carboamination of an alkyne.^[16]

- **Materials and Setup:**

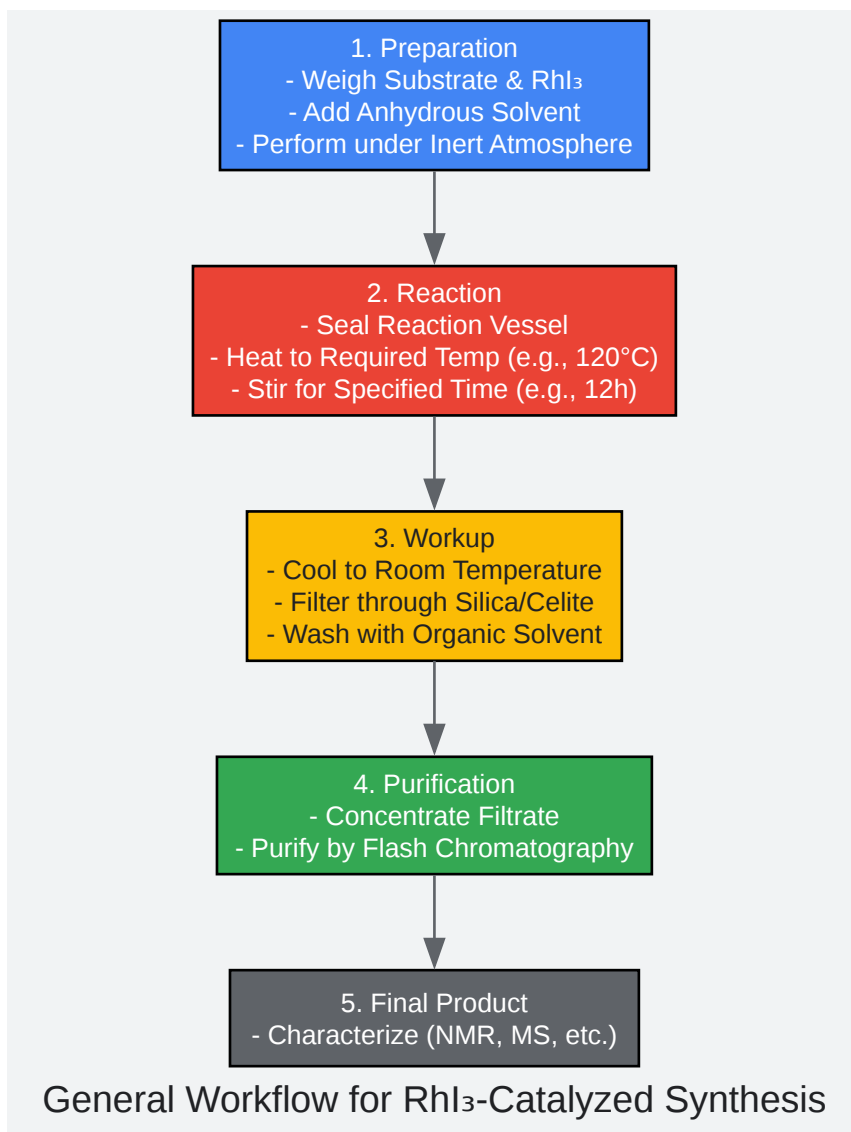
- Starting amine (N-allyl-N-(2-(phenylethynyl)phenyl)methanamine): 23.7 mg, 0.091 mmol
- **Rhodium triiodide** (RhI_3): 2.3 mg, 0.005 mmol (5 mol%)
- Anhydrous Toluene: 1 mL
- Oven-dried 4 mL vial with a PTFE-lined cap
- Nitrogen-filled glove box
- Stir plate with heating block
- Procedure:
 - Inside a nitrogen-filled glove box, charge the oven-dried 4 mL vial with the starting amine (23.7 mg) and **rhodium triiodide** (2.3 mg).
 - Add anhydrous toluene (1 mL) to the vial.
 - Stir the mixture at room temperature for approximately 5 minutes until all solids are fully dissolved.
 - Seal the vial securely with the PTFE-lined cap.
 - Transfer the vial to a preheated pie-block set to 120 °C and stir for 12 hours.
 - After 12 hours, remove the vial from the heat and allow it to cool to room temperature.
 - Filter the reaction mixture directly through a small plug of Celite and silica gel, washing with ethyl acetate (20 mL).
 - Remove the solvent from the filtrate under reduced pressure.
 - Purify the crude residue by flash column chromatography on silica gel to yield the final product as a yellow oil (Expected yield: ~22.9 mg, 98%).[\[16\]](#)

Visualizations



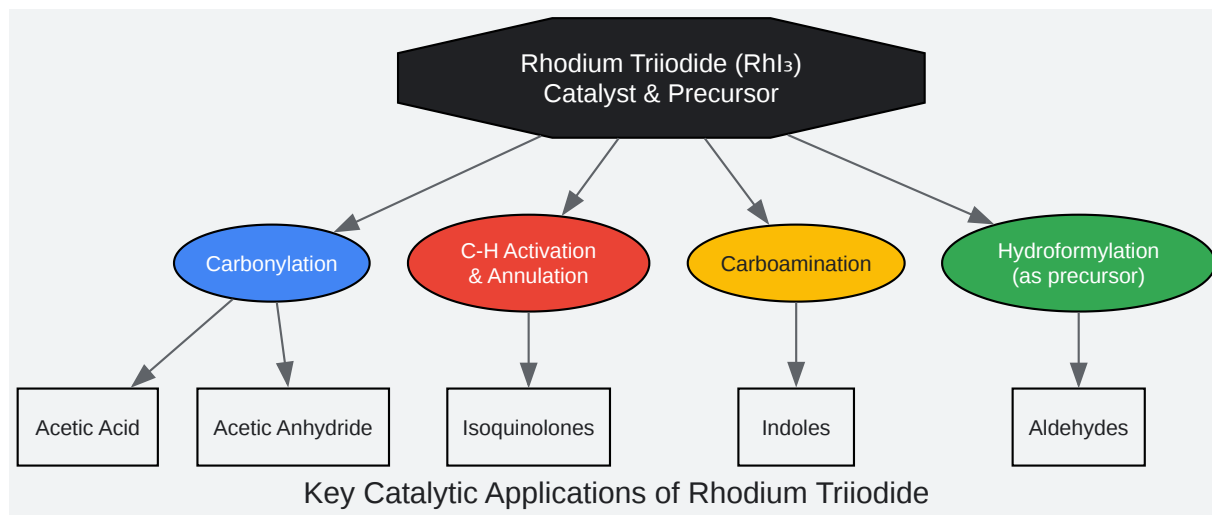
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Catalytic Cycle of the Monsanto Process



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General Workflow for RhI₃-Catalyzed Synthesis



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Key Catalytic Applications of **Rhodium Triiodide**

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